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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (2-Amino-5-chlorophenyl)methanol (also known as 2-amino-5-chlorobenzyl

alcohol), a valuable building block in synthetic organic chemistry and drug discovery. Due to the

limited availability of directly published complete experimental spectra for this specific

molecule, this guide presents a combination of predicted data based on analogous compounds

and detailed, generalized experimental protocols for obtaining such data. The information is

intended to assist researchers in the identification, characterization, and quality control of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Amino-5-
chlorophenyl)methanol, along with experimental data for structurally related compounds that

inform these predictions.

Predicted ¹H NMR Data for (2-Amino-5-
chlorophenyl)methanol
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.2 - 7.4 m 2 Ar-H

~6.7 - 6.9 m 1 Ar-H

~4.6 s 2 -CH₂OH

~4.5 br s 2 -NH₂

~2.5 br s 1 -OH

Predicted in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental ¹H NMR Data for Analogous Compounds
Table 2: Experimental ¹H NMR Data for 2-Aminobenzyl alcohol

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.08 m 1 Ar-H

7.00 m 1 Ar-H

6.68 m 1 Ar-H

6.65 m 1 Ar-H

4.537 s 2 -CH₂OH

3.52 br s 2 -NH₂

Solvent not specified in the source.[1]

Table 3: Experimental ¹H NMR Data for 2-Chlorobenzyl alcohol
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.50 d, J=7.4 Hz 1 Ar-H

7.38 d, J=7.8 Hz 1 Ar-H

7.32 - 7.21 m 2 Ar-H

4.79 s 2 -CH₂OH

2.27 s 1 -OH

Solvent: CDCl₃.

Predicted ¹³C NMR Data for (2-Amino-5-
chlorophenyl)methanol
Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~145 Ar-C (C-NH₂)

~130 Ar-C (C-Cl)

~129 Ar-CH

~128 Ar-CH

~118 Ar-C (C-CH₂OH)

~116 Ar-CH

~64 -CH₂OH

Predicted in CDCl₃. Chemical shifts are referenced to the solvent peak.

Experimental ¹³C NMR Data for Analogous Compounds
Table 5: Experimental ¹³C NMR Data for 2-Aminobenzyl alcohol
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Chemical Shift (δ, ppm) Assignment

145.8 Ar-C (C-NH₂)

128.8 Ar-CH

128.5 Ar-CH

128.3 Ar-C (C-CH₂OH)

118.9 Ar-CH

116.2 Ar-CH

64.8 -CH₂OH

Solvent not specified in the source.

Table 6: Experimental ¹³C NMR Data for 2-Chlorobenzyl alcohol

Chemical Shift (δ, ppm) Assignment

138.18 Ar-C (C-CH₂OH)

132.72 Ar-C (C-Cl)

129.35 Ar-CH

128.83 Ar-CH

128.73 Ar-CH

127.03 Ar-CH

62.80 -CH₂OH

Solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy
A sample of (2-Amino-5-chlorophenyl)methanol (typically 5-10 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C

NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for (2-Amino-5-chlorophenyl)methanol are presented below, along with

experimental data for a related compound.

Predicted IR Data for (2-Amino-5-chlorophenyl)methanol
Table 7: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (alcohol), N-H

stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CH₂)

1620 - 1580 Medium to Strong
C=C aromatic ring stretch, N-H

bend

1500 - 1400 Medium C=C aromatic ring stretch

1300 - 1200 Medium C-N stretch

1100 - 1000 Strong C-O stretch (primary alcohol)

850 - 800 Strong
C-H out-of-plane bend

(substituted benzene)

800 - 700 Strong C-Cl stretch

Experimental IR Data for an Analogous Compound
Table 8: Experimental IR Data for 2-Aminobenzyl alcohol
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Wavenumber (cm⁻¹) Assignment

~3370, ~3280 N-H stretch

~3050 Aromatic C-H stretch

~2870 Aliphatic C-H stretch

~1610 N-H bend

~1490, ~1460 Aromatic C=C stretch

~1010 C-O stretch

~750 C-H out-of-plane bend

Data from NIST Chemistry WebBook.

Experimental Protocol for FT-IR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed

into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto

the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for (2-Amino-5-
chlorophenyl)methanol
Table 9: Predicted Mass Spectrometry Data
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m/z Relative Intensity Assignment

157/159 High

[M]⁺ (Molecular ion) with

characteristic ~3:1 ratio for

³⁵Cl/³⁷Cl isotopes

140/142 Medium [M-OH]⁺

128/130 Medium [M-CH₂OH]⁺

122 High [M-Cl]⁺

92 Medium [M-Cl-CH₂O]⁺

Experimental Mass Spectrometry Data for an Analogous
Compound
Table 10: Experimental Mass Spectrometry Data for 2-Aminobenzyl alcohol

m/z Assignment

123 [M]⁺ (Molecular ion)

106 [M-OH]⁺

94 [M-CH₂OH]⁺

Data from NIST Chemistry WebBook.

Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS,

the sample is vaporized and ionized, often by electron impact (EI). For LC-MS, the sample is

ionized from the liquid phase, commonly using electrospray ionization (ESI). The mass

analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Amino-5-chlorophenyl)methanol.

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Conclusion

(2-Amino-5-chlorophenyl)methanol Dissolution in appropriate solvent

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FT-IR/ATR)

Mass Spectrometry
(GC-MS/LC-MS)

NMR Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

(2-Amino-5-chlorophenyl)methanol. For definitive characterization, it is recommended that

researchers acquire experimental data on their own samples and compare it with the predicted

values and data from analogous compounds presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (2-Amino-5-
chlorophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269084#spectroscopic-data-for-2-amino-5-
chlorophenyl-methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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